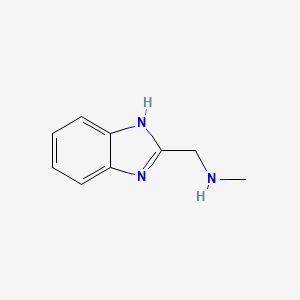

(1H-Benzoimidazol-2-ylmethyl)-methyl-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(1H-benzimidazol-2-yl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c1-10-6-9-11-7-4-2-3-5-8(7)12-9/h2-5,10H,6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOHYOMCAAAAAMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=NC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90390240 | |

| Record name | (1H-Benzoimidazol-2-ylmethyl)-methyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98997-01-4 | |

| Record name | (1H-Benzoimidazol-2-ylmethyl)-methyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (1H-Benzoimidazol-2-ylmethyl)-methyl-amine

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole ring system, an isostere of natural purines, is a privileged scaffold in medicinal chemistry and drug development. Its unique structural features allow it to interact with a wide range of biological targets, leading to diverse pharmacological activities including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1][2] Specifically, derivatives bearing a substituted aminomethyl group at the 2-position, such as (1H-Benzoimidazol-2-ylmethyl)-methyl-amine, serve as crucial intermediates and pharmacophores in the design of targeted therapeutics, including tyrosine kinase inhibitors.[2] This guide provides a comprehensive overview of the core synthetic strategies for this valuable compound, offering field-proven insights, detailed protocols, and mechanistic rationale for researchers and drug development professionals.

Core Synthetic Strategies: A Multi-pronged Approach

The synthesis of this compound can be achieved through several reliable and scalable routes. The choice of strategy often depends on the availability of starting materials, desired scale, and specific functional group tolerance. We will explore three primary, validated pathways, each originating from the foundational condensation of o-phenylenediamine.

-

Route 1: N-Alkylation of a Primary Amine Intermediate

-

Route 2: Nucleophilic Substitution of a Halomethyl Intermediate

-

Route 3: Reductive Amination of an Aldehyde Intermediate

The following diagram provides a high-level overview of these convergent synthetic pathways.

Caption: Convergent synthetic pathways to the target compound.

Part 1: Synthesis of Key Intermediates

The efficiency of the final synthesis is critically dependent on the high-yield preparation of key benzimidazole intermediates.

Intermediate A: 2-(Aminomethyl)-1H-benzimidazole

This primary amine is commonly prepared via the Phillips condensation reaction, which involves the cyclocondensation of o-phenylenediamine with an amino acid. Using glycine as the carboxylic acid component directly installs the required aminomethyl side chain.

-

Mechanism: The reaction proceeds by initial formation of an amide bond between one of the aniline amines of o-phenylenediamine and the carboxylic acid of glycine. This is followed by an acid-catalyzed intramolecular cyclization and subsequent dehydration to form the aromatic benzimidazole ring.

-

Process Optimization: Traditional methods involve refluxing in strong acid (e.g., 4M HCl) for extended periods.[3] Modern protocols often employ microwave irradiation, which dramatically reduces reaction times and can improve yields by minimizing side reactions.[3] A solvent-free melting method has also been reported to be effective and environmentally benign.[1]

Intermediate B: 2-(Chloromethyl)-1H-benzimidazole

This versatile intermediate contains a reactive chloromethyl group, making it an excellent electrophile for subsequent nucleophilic substitution reactions.

-

Synthesis: The most direct method is the condensation of o-phenylenediamine with chloroacetic acid.[4][5] The reaction is typically performed under acidic conditions (e.g., 4M HCl) at reflux temperatures (100-120 °C) for 3 to 6 hours.[5] The product hydrochloride salt precipitates upon cooling and can be neutralized to yield the free base. This intermediate is a cornerstone for creating libraries of 2-substituted benzimidazoles for screening purposes.[6][7][8]

Intermediate C: 1H-Benzimidazole-2-carbaldehyde

This aldehyde is the critical precursor for the reductive amination pathway. Its synthesis is a two-step process starting from a more stable alcohol intermediate.

-

Synthesis of (1H-Benzimidazol-2-yl)methanol: This alcohol is prepared by condensing o-phenylenediamine with glycolic acid, again typically under acidic reflux conditions.[9] This reaction is analogous to the synthesis of Intermediate A, but uses glycolic acid to install the hydroxymethyl group.

-

Oxidation to the Aldehyde: The resulting alcohol is then oxidized to the corresponding aldehyde. Mild oxidizing agents such as Dess-Martin periodinane are preferred to avoid over-oxidation to the carboxylic acid and to ensure compatibility with the benzimidazole ring.

Part 2: Final Conversion to this compound

With the key intermediates in hand, the final step involves introducing the N-methyl group to complete the target molecule.

Method 1: From 2-(Aminomethyl)-1H-benzimidazole (N-Alkylation)

Direct alkylation of the primary amine intermediate is a straightforward approach. However, it requires careful control to prevent over-alkylation, which would yield the tertiary dimethylamine and quaternary ammonium salts.

-

Rationale: A common strategy to achieve mono-alkylation is to use a limiting amount of a methylating agent (e.g., methyl iodide or dimethyl sulfate) in the presence of a non-nucleophilic base to scavenge the acid byproduct. An alternative, often higher-yielding approach, is to first perform a formylation followed by reduction, or to engage in reductive amination with formaldehyde.

Method 2: From 2-(Chloromethyl)-1H-benzimidazole (Nucleophilic Substitution)

This is arguably the most direct and widely used method. The chlorine atom on the benzylic-like carbon is an excellent leaving group, readily displaced by a primary amine nucleophile like methylamine.

-

Causality: The reaction is typically carried out in a polar aprotic solvent such as DMF or acetonitrile, often in the presence of a base like potassium carbonate or triethylamine to neutralize the HCl generated during the reaction.[6] The use of a sealed vessel or a solution of methylamine in a solvent like ethanol or THF is necessary due to the gaseous nature of methylamine. This pathway is highly efficient and forms the basis for synthesizing a wide array of N-substituted derivatives.[4][7]

Caption: Nucleophilic substitution pathway.

Method 3: From 1H-Benzimidazole-2-carbaldehyde (Reductive Amination)

Reductive amination is a powerful and highly selective method for forming carbon-nitrogen bonds.[10][11] It avoids the over-alkylation issues associated with direct alkylation of amines.

-

Mechanism & Rationale: The reaction proceeds in two stages that occur in one pot. First, the aldehyde (electrophile) reacts with methylamine (nucleophile) under weakly acidic conditions to form a hemiaminal, which then dehydrates to an intermediate iminium ion.[10] Second, a hydride reducing agent, present in the same pot, reduces the iminium ion to the final secondary amine. The key to success is the choice of reducing agent. Mild hydride donors like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal because they are selective for the protonated iminium ion over the starting aldehyde, preventing premature reduction of the carbonyl group.[12][13] NaBH(OAc)₃ is often preferred due to its efficacy and non-toxic byproducts.[12]

Caption: Workflow for the reductive amination process.

Part 3: Data Summary & Experimental Protocols

Comparative Data for Synthesis Routes

| Parameter | Route 1 (N-Alkylation) | Route 2 (Nucleophilic Substitution) | Route 3 (Reductive Amination) |

| Key Intermediate | 2-(Aminomethyl)-1H-benzimidazole | 2-(Chloromethyl)-1H-benzimidazole | 1H-Benzimidazole-2-carbaldehyde |

| Primary Challenge | Over-alkylation control | Handling gaseous methylamine | Synthesis of aldehyde intermediate |

| Selectivity | Moderate to Good | Excellent | Excellent |

| Typical Yield | 60-80% | 75-95% | 70-90% |

| Key Reagents | Methylating agent (e.g., CH₃I) | Methylamine, K₂CO₃ | Methylamine, NaBH(OAc)₃ |

| Reference(s) | [14] | [6][7] | [12] |

Detailed Experimental Protocols

Protocol 1: Synthesis via Nucleophilic Substitution (Route 2)

Step 1: Synthesis of 2-(Chloromethyl)-1H-benzimidazole

-

To a round-bottom flask equipped with a reflux condenser, add o-phenylenediamine (10.8 g, 0.1 mol) and chloroacetic acid (11.3 g, 0.12 mol).

-

Slowly add 4M hydrochloric acid (75 mL) to the mixture.

-

Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4 hours.

-

Cool the mixture in an ice bath. The product hydrochloride salt will precipitate.

-

Filter the solid precipitate and wash with cold water.

-

Suspend the crude solid in water (100 mL) and cool in an ice bath. Adjust the pH to 8-9 by slowly adding aqueous ammonia with vigorous stirring.

-

Filter the resulting white precipitate, wash thoroughly with water, and dry under vacuum to yield 2-(chloromethyl)-1H-benzimidazole.[5]

Step 2: Synthesis of this compound

-

In a sealed pressure vessel, dissolve 2-(chloromethyl)-1H-benzimidazole (8.3 g, 0.05 mol) and potassium carbonate (10.4 g, 0.075 mol) in acetonitrile (150 mL).

-

Add a 2.0 M solution of methylamine in THF (50 mL, 0.1 mol, 2 equivalents).

-

Seal the vessel and heat the mixture at 60 °C for 12 hours with stirring.

-

Cool the reaction to room temperature. Filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the residue by column chromatography (silica gel, eluting with a gradient of dichloromethane/methanol) to afford the pure title compound.

Protocol 2: Synthesis via Reductive Amination (Route 3)

Step 1: Synthesis of (1H-Benzimidazol-2-yl)methanol

-

Combine o-phenylenediamine (10.8 g, 0.1 mol) and glycolic acid (9.1 g, 0.12 mol) in a round-bottom flask with 4M hydrochloric acid (75 mL).

-

Heat the mixture to reflux for 5 hours.

-

Cool the reaction in an ice bath and neutralize with aqueous ammonia to pH 8-9 to precipitate the product.

-

Filter, wash with cold water, and dry to yield (1H-benzimidazol-2-yl)methanol.[9]

Step 2: Synthesis of 1H-Benzimidazole-2-carbaldehyde

-

Dissolve (1H-benzimidazol-2-yl)methanol (7.4 g, 0.05 mol) in dichloromethane (200 mL).

-

Add Dess-Martin periodinane (23.3 g, 0.055 mol) portion-wise at room temperature.

-

Stir the mixture for 3 hours. Monitor reaction completion by TLC.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution, then brine. Dry over anhydrous sodium sulfate.

-

Evaporate the solvent to yield the crude aldehyde, which can be used directly or purified by chromatography.

Step 3: Reductive Amination

-

Dissolve 1H-benzimidazole-2-carbaldehyde (7.3 g, 0.05 mol) in 1,2-dichloroethane (200 mL).

-

Add a 2.0 M solution of methylamine in THF (37.5 mL, 0.075 mol, 1.5 equivalents), followed by acetic acid (2.9 mL, 0.05 mol).

-

Stir the mixture for 30 minutes at room temperature to allow for imine formation.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃) (15.9 g, 0.075 mol) portion-wise, controlling any effervescence.

-

Stir the reaction at room temperature for 12-18 hours.

-

Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

-

Extract the product with dichloromethane, dry the combined organic layers over sodium sulfate, and concentrate under vacuum.

-

Purify by column chromatography to yield the final product.[12]

Conclusion

The synthesis of this compound is a well-established process achievable through multiple robust synthetic routes. The nucleophilic substitution of 2-(chloromethyl)-1H-benzimidazole (Route 2) offers a highly efficient and direct pathway, while reductive amination of the corresponding aldehyde (Route 3) provides excellent selectivity and is amenable to library synthesis. The choice of method will be guided by laboratory capabilities, scale, and the specific requirements of the drug development program. This guide provides the foundational knowledge and practical protocols necessary for the successful synthesis of this important medicinal chemistry building block.

References

- 1. asianpubs.org [asianpubs.org]

- 2. chemrevlett.com [chemrevlett.com]

- 3. CN101875638A - A method for synthesizing 2-aminomethylbenzimidazole by microwave irradiation - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. CN1919839A - Preparation technique of 2-chloromethylbenzimidazole - Google Patents [patents.google.com]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. banglajol.info [banglajol.info]

- 10. Reductive amination - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 13. youtube.com [youtube.com]

- 14. Alkylation of chiral 2-(aminomethyl)oxazolines [ ] - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

A Technical Guide to Novel Synthesis Methodologies for (1H-Benzoimidazol-2-ylmethyl)-methyl-amine

Abstract

(1H-Benzoimidazol-2-ylmethyl)-methyl-amine is a key structural motif in contemporary medicinal chemistry, forming the backbone of numerous pharmacologically active agents. The benzimidazole core, an isostere of natural purines, imparts unique physicochemical properties that are advantageous for drug design.[1][2][3] This technical guide provides an in-depth exploration of modern and established synthetic routes to this valuable compound. We move beyond simple procedural lists to dissect the causality behind experimental choices, offering field-proven insights for researchers, chemists, and professionals in drug development. The methodologies detailed herein are presented as self-validating systems, grounded in authoritative literature and designed for reproducibility, scalability, and efficiency.

Introduction: The Significance of the 2-Aminomethyl Benzimidazole Scaffold

The benzimidazole heterocycle is a "privileged scaffold" in medicinal chemistry, renowned for its diverse biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[4][5][6][7] Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets. The 2-substituted aminomethyl benzimidazoles, in particular, represent a critical subclass, serving as versatile building blocks for complex therapeutic agents.[8][9] The target molecule of this guide, this compound, combines the benzimidazole core with a secondary amine side chain, a common feature for modulating solubility, basicity, and receptor-binding interactions. The development of efficient, high-yield, and scalable synthetic methods is therefore a paramount objective for advancing drug discovery programs based on this scaffold.

Core Synthetic Strategies

We will now explore the primary synthetic pathways to this compound. Each method is evaluated based on its efficiency, substrate availability, and operational simplicity.

Method A: Direct Nucleophilic Substitution

This is arguably the most direct and widely employed route, predicated on the reaction between a nucleophilic amine and an electrophilic benzimidazole precursor. The success of this method hinges on the efficient preparation of the key intermediate, 2-(chloromethyl)-1H-benzimidazole.

2.1.1 Mechanistic Rationale

The synthesis begins with the Phillips condensation reaction, where o-phenylenediamine is cyclized with chloroacetic acid under acidic conditions to form 2-(chloromethyl)-1H-benzimidazole.[10][11] The resulting chloromethyl group is an excellent electrophile. The chlorine atom serves as a good leaving group, and the adjacent benzimidazole ring stabilizes the transition state. Subsequent reaction with methylamine, a potent nucleophile, proceeds via a standard SN2 mechanism to displace the chloride and form the target secondary amine.[12][13][14] A non-nucleophilic base, such as potassium carbonate or triethylamine, is crucial to neutralize the hydrochloric acid generated in situ, preventing the protonation and deactivation of the methylamine nucleophile.

2.1.2 Experimental Workflow Diagram

Caption: Workflow for the two-step synthesis via nucleophilic substitution.

2.1.3 Detailed Experimental Protocol

Step 1: Synthesis of 2-(Chloromethyl)-1H-benzimidazole

-

To a round-bottom flask equipped with a reflux condenser, add o-phenylenediamine (1.0 eq) and chloroacetic acid (1.2 eq).

-

Add 4M hydrochloric acid as the solvent and catalyst.

-

Heat the mixture to reflux (approx. 100-110 °C) for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[11]

-

After completion, cool the reaction mixture to room temperature and then place it in an ice bath (0-10 °C).

-

Slowly neutralize the mixture by adding a concentrated base (e.g., 8M NaOH or aqueous ammonia) with vigorous stirring until the pH reaches 8-9. A precipitate will form.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

Step 2: Synthesis of this compound

-

In a flask, dissolve 2-(chloromethyl)-1H-benzimidazole (1.0 eq) and potassium carbonate (K₂CO₃, 2.0 eq) in a polar aprotic solvent such as Dimethylformamide (DMF).[12]

-

Add a solution of methylamine (2.0-3.0 eq, e.g., 40% in H₂O or 2M in THF) to the mixture.

-

Heat the reaction to 60-80 °C and stir for 3-5 hours. Monitor via TLC.

-

Upon completion, pour the reaction mixture into cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the pure title compound.

2.1.4 Data Summary

| Parameter | Step 1: Intermediate Synthesis | Step 2: Final Product Synthesis |

| Key Reagents | o-Phenylenediamine, Chloroacetic Acid | 2-(Chloromethyl)-1H-benzimidazole, Methylamine |

| Catalyst/Base | 4M HCl | K₂CO₃ |

| Solvent | 4M HCl | DMF or Acetonitrile |

| Temperature | 100-110 °C (Reflux) | 60-80 °C |

| Typical Yield | 80-90% | 75-85% |

| Reference | [10][11] | [3][12] |

Method B: Reductive Amination

Reductive amination is a robust and highly versatile one-pot method for forming amines. It avoids the need to handle the potentially lachrymatory 2-(chloromethyl)-1H-benzimidazole intermediate, making it an attractive alternative.

2.2.1 Mechanistic Rationale

This pathway begins with the synthesis of 2-benzimidazolecarboxaldehyde. The core of the method involves the condensation of this aldehyde with methylamine to form a Schiff base, or imine, intermediate. This imine is not isolated but is reduced in situ by a mild reducing agent, typically a hydride source like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). The choice of reducing agent is critical; it must be selective enough to reduce the C=N double bond of the imine without reducing the initial aldehyde. Sodium borohydride is often preferred for its lower toxicity and ease of handling. The reaction is typically performed at a slightly acidic pH to facilitate imine formation without degrading the hydride reagent.

2.2.2 Experimental Workflow Diagram

Caption: One-pot reductive amination workflow.

2.2.3 Detailed Experimental Protocol

-

Dissolve 2-benzimidazolecarboxaldehyde (1.0 eq) in methanol (MeOH) in a round-bottom flask.

-

Add a solution of methylamine (1.5 eq, e.g., 2M in THF) and stir the mixture at room temperature for 1-2 hours to allow for imine formation.

-

Cool the flask in an ice bath to 0 °C.

-

Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify the product via column chromatography.

2.2.4 Data Summary

| Parameter | Value |

| Key Reagents | 2-Benzimidazolecarboxaldehyde, Methylamine |

| Reducing Agent | Sodium Borohydride (NaBH₄) |

| Solvent | Methanol (MeOH) |

| Temperature | 0 °C to Room Temperature |

| Key Advantage | Avoids halogenated intermediates; one-pot procedure. |

| Typical Yield | 70-80% |

Method C: N-Methylation of the Primary Amine

An alternative approach involves synthesizing the primary amine, 2-aminomethyl-1H-benzimidazole, and subsequently introducing the methyl group. This method offers modularity but presents challenges in achieving selective mono-methylation.

2.3.1 Mechanistic Rationale

The primary challenge in this route is controlling the selectivity of the methylation process. Direct alkylation of 2-aminomethyl-1H-benzimidazole with a methylating agent like methyl iodide can lead to a mixture of the desired secondary amine, the over-alkylated tertiary amine, and the quaternary ammonium salt. Furthermore, competitive N-methylation can occur on the benzimidazole ring itself, leading to a mixture of regioisomers.[15][16][17] To overcome this, strategies often involve using a protecting group for the primary amine (e.g., tosyl or Boc), followed by methylation of the resulting sulfonamide or carbamate and subsequent deprotection. A more modern approach might use catalytic N-methylation with methanol as the C1 source, which can offer higher selectivity under milder conditions.[18]

2.3.2 Experimental Workflow Diagram (Catalytic Approach)

Caption: Catalytic N-methylation using methanol.

2.3.3 Detailed Experimental Protocol (Catalytic N-Methylation)

-

In a pressure-rated vial, combine 2-aminomethyl-1H-benzimidazole (1.0 eq), the Iridium catalyst (e.g., a Cp*Ir complex, 1-2 mol%), and a weak base (e.g., Cs₂CO₃, 0.3 eq).[18]

-

Add methanol as both the solvent and the methylating agent.

-

Seal the vial and heat the reaction mixture to 120 °C for 12-24 hours.

-

After cooling to room temperature, vent the vial carefully.

-

Filter the reaction mixture to remove the catalyst and base.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting residue by column chromatography to isolate the target compound.

2.3.4 Data Summary

| Parameter | Value |

| Key Reagents | 2-Aminomethyl-1H-benzimidazole, Methanol |

| Catalyst | Cp*Ir complex with a functional ligand |

| Key Advantage | High atom economy, uses a green C1 source, avoids toxic alkylating agents. |

| Key Challenge | Catalyst cost and availability; potential for ring N-methylation. |

| Typical Yield | 65-75% |

| Reference | [18] |

Product Validation and Characterization

Independent of the synthetic route chosen, rigorous analytical characterization is essential to confirm the identity and purity of the final product, this compound.

-

¹H and ¹³C NMR Spectroscopy: Provides unambiguous structural confirmation by identifying the chemical environment of each proton and carbon atom. Key expected signals include the aromatic protons of the benzimidazole ring, the singlet for the methylene bridge (-CH₂-), and the singlet for the N-methyl group (-CH₃).

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound, typically via High-Resolution Mass Spectrometry (HRMS) to determine the exact mass and elemental formula.

-

Infrared (IR) Spectroscopy: Used to identify key functional groups. Characteristic peaks include N-H stretching for the benzimidazole and secondary amine, and C=N/C=C stretching from the aromatic system.

-

High-Performance Liquid Chromatography (HPLC): The primary method for determining the purity of the final compound, typically aiming for >95% for research applications.

Conclusion and Future Outlook

This guide has detailed three primary synthetic routes to this compound.

-

Direct Nucleophilic Substitution is a robust and high-yielding classical method, ideal for laboratories well-equipped to handle chlorinated intermediates.

-

Reductive Amination offers a safer, one-pot alternative that is highly efficient and avoids halogenated compounds.

-

Catalytic N-Methylation represents a modern, green chemistry approach that minimizes waste but may require specialized catalysts.

The choice of method will depend on the specific requirements of the research setting, including scale, cost, safety protocols, and available equipment. Future research will likely focus on further refining one-pot syntheses and expanding the application of green catalytic systems, such as biocatalysis, to enhance sustainability and efficiency in producing these vital medicinal chemistry building blocks.[19]

References

- Sriram R, Sapthagiri R, Ravi A (2015) Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative.

- A mild and scalable one-pot synthesis of N-substituted 2-aminobenzimidazoles via visible light mediated cyclodesulfurization.

- Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Derivative. World Journal of Pharmacy and Pharmaceutical Sciences.

- Bansal, Y. & Silakari, O. Synthesis and Medicinal Applications of Benzimidazoles: An Overview. Bentham Science.

- SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE.

- Synthesis & evaluation of 2-chloromethyl-1H-benzimidazole derivatives as antifungal agents. ScienceDirect.

- Synthesis, biological evaluation and molecular modeling of substituted 2-aminobenzimidazoles as novel inhibitors of acetylcholinesterase and butyrylcholinesterase. PubMed.

- Ramos-Organillo, A. et al. Methods to Access 2-aminobenzimidazoles of Medicinal Importance.

- Madkour, H. M. F. et al. Synthesis and Fungicidal Activity of New Imidazoles from 2-(Chloromethyl)-1H-benzimidazole.

- Rajasekhar, S. et al. Synthesis and Medicinal Applications of Benzimidazoles: An Overview.

- Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review.

- Solid-phase synthesis of substituted 2-aminomethylbenzimidazoles.

- Ramos-Organillo, A. et al. Methods to Access 2-aminobenzimidazoles of Medicinal Importance. Bentham Science.

- Poddar, S. K. et al. Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences.

- Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytop

- Sharma, A. et al. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review. PMC.

- Concise on Some Biologically Important 2-Substituted Benzimidazole Deriv

- A comprehensive review on 2-substituted benzimidazole derivatives and its biological importance.

- Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants.

- SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry.

- SYNTHESIS AND STRUCTURE ELUCIDATION OF NEW METHYL 1H-BENZIMIDAZOLE-5-CARBOXYLATE DERIV

- Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. PubMed.

- (1H-Benzodiazol-2-ylmethyl)diethylamine.

- Copper-catalyzed synthesis of polysubstituted benzimidazoles: an efficient one-pot synthetic approach to N-enylated benzimidazoles. Organic & Biomolecular Chemistry (RSC Publishing).

- Preparation technique of 2-chloromethylbenzimidazole.

- SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SUBSTITUTED 4-[(1H-BENZO[D]IMIDAZOL-2YL)METHYL]PHENOL DERIVATIVES.

- Biocatalytic Alkylation of Ambident Nucleophiles Enables Selective N‐Functionalization of Heterocycles and Late‐Stage Modifications.

- Liang, R. et al. N-Methylation of Amines with Methanol Catalyzed by a Cp*Ir Complex Bearing a Functional 2,2′-Bibenzimidazole Ligand. Organic Chemistry Portal.

- A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Deriv

- One-pot reaction for the synthesis of N-substituted 2-aminobenzoxazoles using triphenylbismuth dichloride as cyclodesulfurization reagent.

- Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones.

- Benzimidazole N-Methylation: A Technical Support Guide. Benchchem.

- Novel Synthesis of Benzoxazoles and Benzimidazoles. Thieme Chemistry.

- A convenient one-pot synthesis of 2-substituted benzimidazoles.

- Reddy, K. K. & Rao, N. V. S. IV. Methylation and Benzylation of 5 (or 6)-Nitro Benzimidazoles. Indian Academy of Sciences.

- Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characteriz

- Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol.

Sources

- 1. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. longdom.org [longdom.org]

- 3. researchgate.net [researchgate.net]

- 4. eurekaselect.com [eurekaselect.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. CN1919839A - Preparation technique of 2-chloromethylbenzimidazole - Google Patents [patents.google.com]

- 12. ijpsjournal.com [ijpsjournal.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. ias.ac.in [ias.ac.in]

- 18. N-Methylation of Amines with Methanol Catalyzed by a Cp*Ir Complex Bearing a Functional 2,2′-Bibenzimidazole Ligand [organic-chemistry.org]

- 19. researchgate.net [researchgate.net]

(1H-Benzoimidazol-2-ylmethyl)-methyl-amine chemical properties and structure

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of (1H-Benzoimidazol-2-ylmethyl)-methyl-amine, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. The benzimidazole scaffold is a privileged structure in drug discovery, and this particular derivative serves as a versatile building block for novel therapeutic agents. This document delineates its chemical identity, structural features, physicochemical properties, a detailed synthetic protocol with mechanistic considerations, and its established applications. The aim is to equip researchers with the foundational knowledge required to effectively utilize this compound in their work.

Nomenclature and Chemical Structure

This compound is a substituted benzimidazole featuring a methylaminomethyl group at the 2-position of the benzimidazole ring system.

-

Systematic IUPAC Name: 1-(1H-benzimidazol-2-yl)-N-methylmethanamine[1][]

-

Common Synonyms: (1H-benzimidazol-2-ylmethyl)methylamine, 2-(methylaminomethyl)benzimidazole, N-methyl-1H-benzo[d]imidazol-2-yl)methanamine[3][4]

Chemical Structure:

The molecule consists of a bicyclic system where a benzene ring is fused to an imidazole ring. A methyl-substituted aminomethyl group (-CH₂-NH-CH₃) is attached to the carbon atom positioned between the two nitrogen atoms of the imidazole ring.

Figure 1. 2D Structure of this compound.

Figure 1. 2D Structure of this compound.

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, formulation, and application in experimental settings. The data presented below has been aggregated from various chemical databases and supplier specifications.

| Property | Value | Source |

| Appearance | White to light yellow or green to grey solid | [3][4] |

| Melting Point | 128 °C | [3] |

| Boiling Point (Predicted) | 363.0 ± 25.0 °C at 760 mmHg | [][3] |

| Density (Predicted) | 1.178 ± 0.06 g/cm³ | [][3] |

| pKa (Predicted) | 12.45 ± 0.10 | [3] |

| XLogP3 (Lipophilicity) | 1.2 | [1] |

| Storage Conditions | 0-8°C, protect from light | [3][4] |

Synthesis and Mechanistic Rationale

The benzimidazole core is typically synthesized via the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. For this compound, a common and efficient approach involves the reaction of o-phenylenediamine with N-methylglycine (sarcosine) or a related two-carbon building block followed by methylation. A representative laboratory-scale synthesis is outlined below.

This protocol is a variation of the classic Phillips condensation, which is a robust method for forming the benzimidazole ring.

Step 1: Condensation of o-Phenylenediamine with Glycine

-

Rationale: The initial step involves the formation of the parent (1H-benzo[d]imidazol-2-yl)methanamine. o-Phenylenediamine acts as the binucleophile, and glycine provides the C2-carbon and the aminomethyl side chain. The reaction is typically acid-catalyzed, which protonates the carbonyl group of glycine, making it more susceptible to nucleophilic attack by the amino groups of the diamine.

-

Procedure:

-

To a round-bottom flask containing 10 mL of a suitable solvent like toluene, add o-phenylenediamine (5 mmol) and glycine (7 mmol).[6]

-

Heat the reaction mixture to reflux (approximately 85-95 °C) with constant magnetic stirring for 8-10 hours.[6]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature and stand overnight to facilitate crystallization.[6]

-

Filter the precipitated solid, which is (1H-benzo[d]imidazol-2-yl)methanamine, and dry it in air.[6]

-

Step 2: N-Methylation

-

Rationale: The primary amine of the product from Step 1 is then selectively methylated. A common method is reductive amination, where the amine is first treated with formaldehyde to form a Schiff base (iminium ion), which is then reduced in situ by a mild reducing agent like sodium borohydride. This method is chosen for its high efficiency and selectivity for mono-methylation under controlled conditions.

-

Procedure:

-

Dissolve the (1H-benzo[d]imidazol-2-yl)methanamine (1 mmol) in methanol.

-

Add an aqueous solution of formaldehyde (37%, 1.1 equivalents) to the mixture.

-

Stir for 30 minutes at room temperature to allow for imine formation.

-

Cool the reaction mixture in an ice bath and add sodium borohydride (1.5 equivalents) portion-wise.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours.

-

Quench the reaction by carefully adding water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization or column chromatography to obtain pure this compound.

-

Sources

- 1. This compound | C9H11N3 | CID 3159692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 98997-01-4 [amp.chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. (1-Methyl-1h-benzimidazol-2-yl)methylamine | C9H11N3 | CID 800907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (1H-BENZO[D]IMIDAZOL-2-YL)METHANAMINE synthesis - chemicalbook [chemicalbook.com]

Spectroscopic data (NMR, IR, MS) of (1H-Benzoimidazol-2-ylmethyl)-methyl-amine

An In-depth Technical Guide to the Spectroscopic Characterization of (1H-Benzoimidazol-2-ylmethyl)-methyl-amine

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for the compound this compound (CAS No. 98997-01-4). Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data and comparative analysis from closely related analogues to build a robust spectroscopic profile. We will delve into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causality behind spectral features. This guide also includes standardized experimental protocols to ensure data integrity and reproducibility.

Introduction and Molecular Structure

This compound is a derivative of benzimidazole, a heterocyclic aromatic compound central to numerous pharmacologically active agents. The benzimidazole scaffold is a key pharmacophore in drugs such as proton pump inhibitors (e.g., omeprazole) and anthelmintics (e.g., albendazole). The structural confirmation of novel derivatives like this is the bedrock of drug discovery and development, ensuring purity, identity, and quality. Spectroscopic analysis is the definitive method for this structural elucidation.

The molecule consists of a benzimidazole ring system substituted at the 2-position with a methylaminomethyl group. The key structural features include an acidic N-H proton on the imidazole ring, a basic secondary amine, a flexible methylene bridge, and a rigid aromatic system.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are required for unambiguous structural confirmation. The analysis presented here is based on established chemical shift principles and data from analogous benzimidazole structures.

¹H NMR Spectroscopy Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Comparative Insights |

|---|---|---|---|---|

| ~12.5 | Broad Singlet | 1H | Imidazole N1-H | The acidic proton of the imidazole ring is typically highly deshielded and appears as a broad singlet at a very high chemical shift in DMSO-d₆. This is consistent with data for 2-phenyl-1H-benzimidazole (~12.9 ppm). |

| ~7.50-7.65 | Multiplet | 2H | Aromatic H-4, H-7 | These protons are part of an AA'BB' system. They are adjacent to the fused imidazole ring and are expected to be in the typical aromatic region. |

| ~7.15-7.30 | Multiplet | 2H | Aromatic H-5, H-6 | These protons complete the AA'BB' system of the benzene ring and are generally found slightly upfield compared to H-4 and H-7. |

| ~3.90 | Singlet | 2H | Methylene CH₂ -N | The methylene protons are adjacent to the electron-withdrawing benzimidazole ring and the nitrogen atom, placing them in this downfield region. In the primary amine analogue, this peak is at ~3.55 ppm[1]. |

| ~2.40 | Singlet | 3H | Methyl N-CH₃ | This is a characteristic shift for an N-methyl group. The signal is a singlet due to the absence of adjacent protons. A similar methyl group in a related structure appears at 2.41 ppm[2]. |

| Variable | Broad Singlet | 1H | Amine N-H | The chemical shift of the secondary amine proton is highly variable and depends on solvent, temperature, and concentration. It may exchange with residual water in the solvent. |

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides insight into their hybridization and electronic environment.

Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale & Comparative Insights |

|---|---|---|---|

| ~153.0 | Quaternary | Imidazole C2 | This carbon is bonded to two nitrogen atoms and is characteristically found in the 150-155 ppm range in 2-substituted benzimidazoles[2]. |

| ~143.0, ~135.0 | Quaternary | Aromatic C-3a, C-7a | These are the two quaternary carbons at the ring fusion of the benzimidazole system. |

| ~122.0 | Tertiary | Aromatic C-5, C-6 | These protonated aromatic carbons are expected in the middle of the aromatic carbon region. |

| ~115.0 | Tertiary | Aromatic C-4, C-7 | Due to the influence of the fused heterocyclic ring, these carbons may appear at slightly different shifts than C-5/C-6. |

| ~45.0 | Secondary | Methylene C H₂-N | This aliphatic carbon is deshielded by the adjacent nitrogen and the benzimidazole ring. The primary amine analogue shows a signal at 41.7 ppm[1]. |

| ~35.0 | Primary | Methyl N-C H₃ | This represents the N-methyl group, a typical value for such a functional group. |

NMR Experimental Protocol

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Figure 2: Standardized workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule, providing a "fingerprint" that is invaluable for identifying their presence.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale & Comparative Insights |

|---|---|---|---|

| 3100-3400 (broad) | N-H Stretch | Imidazole N-H | The hydrogen-bonded N-H group in the imidazole ring gives a characteristically broad absorption band[3]. |

| 3300-3350 (sharp, weak) | N-H Stretch | Secondary Amine N-H | Secondary amines typically show a single, relatively sharp N-H stretching band in this region. |

| 3000-3100 | C-H Stretch | Aromatic C-H | Characteristic stretching vibrations for sp² C-H bonds on the benzene ring. |

| 2850-2960 | C-H Stretch | Aliphatic C-H | Corresponds to the stretching of sp³ C-H bonds in the methylene (-CH₂-) and methyl (-CH₃) groups[4]. |

| ~1625 | C=N Stretch | Imidazole Ring | The carbon-nitrogen double bond within the imidazole ring has a strong, characteristic absorption in this region[3]. |

| 1450-1600 | C=C Stretch | Aromatic Ring | Multiple bands in this region are characteristic of the benzene ring skeleton vibrations. |

| ~1280 | C-N Stretch | C-N Amine & Imidazole | The stretching vibrations for carbon-nitrogen single bonds appear in this region of the fingerprint[4]. |

IR Experimental Protocol

-

Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) powder in an agate mortar.

-

Pellet Formation: The mixture is pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded, typically over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, which helps in confirming the structure.

-

Molecular Ion (M⁺): For C₉H₁₁N₃, the calculated monoisotopic mass is 161.0953 Da[5]. High-resolution mass spectrometry (HRMS) should detect a molecular ion peak [M+H]⁺ at m/z 162.1031.

-

Fragmentation Analysis: The molecule is expected to undergo characteristic fragmentation upon ionization. The primary cleavage is anticipated to be a benzylic-type cleavage of the C-C bond between the ring and the side chain, leading to a highly stabilized benzimidazolyl-methyl cation.

Figure 3: Proposed primary fragmentation pathway for this compound in MS.

MS Experimental Protocol

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL).

-

Infusion: The solution is infused into the mass spectrometer's ion source, typically an Electrospray Ionization (ESI) source for this type of polar molecule.

-

Data Acquisition: The mass spectrum is acquired in positive ion mode to observe the protonated molecule [M+H]⁺. Tandem MS (MS/MS) can be performed on the [M+H]⁺ ion to confirm the proposed fragmentation patterns.

Conclusion: An Integrated Spectroscopic Portrait

The collective evidence from NMR, IR, and MS provides a definitive structural confirmation of this compound.

-

NMR spectroscopy confirms the carbon-hydrogen framework, showing the presence of a 1,2-disubstituted benzene ring, a methylene bridge, and an N-methyl group, all in their predicted chemical environments.

-

IR spectroscopy validates the presence of key functional groups, including the imidazole and secondary amine N-H bonds, aromatic C-H, and the C=N bond of the heterocyclic ring.

-

Mass spectrometry establishes the correct molecular weight and supports the proposed structure through logical fragmentation patterns, primarily the stable benzimidazolyl cation.

This guide provides a robust, scientifically-grounded framework for the characterization of this compound, enabling researchers to proceed with confidence in their downstream applications.

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Information for Dalton Transactions. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 800907, (1-Methyl-1h-benzimidazol-2-yl)methylamine. Retrieved from [Link]

-

Khamrang, T., et al. (2024). (1H-Benzodiazol-2-ylmethyl)diethylamine. IUCrData, 9, x241006. Retrieved from [Link]

-

Manjunatha, K., et al. (2017). Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives. PMC, National Institutes of Health. Retrieved from [Link]

-

Adeboye, O. A., et al. (2020). Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives. Oriental Journal of Chemistry, 36(2). Retrieved from [Link]

-

Doganc, F. (2023). SYNTHESIS AND STRUCTURE ELUCIDATION OF NEW METHYL 1H-BENZIMIDAZOLE-5-CARBOXYLATE DERIVATIVES. DergiPark. Retrieved from [Link]

-

Poddar, P., et al. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3159692, this compound. Retrieved from [Link]

-

Semantic Scholar. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies. Retrieved from [Link]

-

Bai, G., et al. (2014). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. The Royal Society of Chemistry. Retrieved from [Link]

-

NIST. (n.d.). 1H-Benzimidazole, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). 1H-Benzimidazole, 2-methyl- IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 145820, 1H-Benzimidazole-2-methanamine. Retrieved from [Link]

Sources

- 1. Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. rsc.org [rsc.org]

- 3. rsc.org [rsc.org]

- 4. banglajol.info [banglajol.info]

- 5. This compound | C9H11N3 | CID 3159692 - PubChem [pubchem.ncbi.nlm.nih.gov]

Elucidating the Mechanism of Action of (1H-Benzoimidazol-2-ylmethyl)-methyl-amine: A Hypothesis-Driven Investigative Guide

An in-depth technical guide by a Senior Application Scientist

Abstract: The benzimidazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast array of biological activities. This guide focuses on a specific derivative, (1H-Benzoimidazol-2-ylmethyl)-methyl-amine, a compound of interest for which the precise mechanism of action is not yet fully elucidated in public-domain literature. We will operate under the primary working hypothesis that, like many potent benzimidazole-based anticancer agents, its mechanism centers on the disruption of microtubule dynamics through the inhibition of tubulin polymerization. This document provides a comprehensive, hypothesis-driven framework for researchers and drug development professionals to systematically investigate this proposed mechanism. We will detail the causal logic behind experimental choices, provide validated protocols for key assays, and present a clear workflow for progressing from broad cellular effects to specific molecular target engagement. This guide is designed not as a static review, but as a practical roadmap for the scientific validation of a novel chemical entity.

Introduction: The Benzimidazole Scaffold and a Path to Mechanistic Discovery

The benzimidazole ring system, a fusion of benzene and imidazole, is classified as a "privileged scaffold" in drug discovery. This is due to its ability to interact with a wide range of biological targets in a specific and high-affinity manner, leading to its presence in numerous FDA-approved drugs. The therapeutic applications are diverse, spanning from anthelmintics (e.g., albendazole) to proton-pump inhibitors (e.g., omeprazole) and anticancer agents (e.g., nocodazole).

This compound belongs to the 2-substituted class of benzimidazoles. A significant body of research on structurally similar compounds has pointed towards the inhibition of tubulin polymerization as a primary mode of anticancer activity. Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton and the mitotic spindle, making them a validated and highly sensitive target for cancer chemotherapy. Agents that interfere with microtubule dynamics trigger a mitotic checkpoint, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.

This guide, therefore, puts forth the following primary hypothesis: This compound exerts its biological effects by directly binding to tubulin, inhibiting its polymerization, disrupting the microtubule network, and ultimately inducing G2/M cell cycle arrest and apoptosis in target cells. We will now outline a rigorous, multi-stage experimental workflow to systematically test and validate this hypothesis.

The Proposed Signaling Pathway: From Tubulin Binding to Apoptosis

The central hypothesis posits a clear and testable cascade of events. The compound first enters the cell and engages with its molecular target, β-tubulin, likely at or near the colchicine-binding site, a common interaction point for benzimidazole derivatives. This binding event prevents the incorporation of tubulin dimers into growing microtubule polymers. The net effect is a shift in the cellular equilibrium towards microtubule depolymerization. This disruption of the microtubule cytoskeleton has two major downstream consequences: the loss of structural integrity and, more critically, the failure to form a functional mitotic spindle. The spindle assembly checkpoint is activated, halting the cell cycle at the G2/M transition. Prolonged arrest at this checkpoint ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.

Caption: Proposed signaling cascade for this compound.

Experimental Validation Workflow: A Phased Approach

A logical and efficient investigation into a compound's mechanism of action begins with broad, cell-based assays and progressively narrows the focus to specific molecular interactions. This workflow is designed to be self-validating; the results of each stage provide the rationale and justification for proceeding to the next.

In silico modeling of (1H-Benzoimidazol-2-ylmethyl)-methyl-amine interactions

An In-Depth Technical Guide: In Silico Modeling of (1H-Benzoimidazol-2-ylmethyl)-methyl-amine Interactions

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous pharmacologically active compounds.[1] Its structural similarity to natural purines allows it to interact with a wide range of biological targets, making it a "privileged scaffold" in drug design.[2] Specifically, benzimidazole derivatives have shown significant promise as kinase inhibitors, often acting as ATP-competitive agents that can be tailored for high selectivity.[3][4][5] This guide provides a comprehensive, in-depth walkthrough of the in silico methodologies used to investigate the interactions of a specific derivative, this compound (PubChem CID: 3159692), with a representative protein target.[6] We will navigate the complete computational workflow, from target identification and structural modeling to molecular docking, dynamic simulation, and ADMET profiling. Each step is detailed with the underlying scientific rationale, field-proven protocols, and methods for self-validation, equipping researchers and drug development professionals with the expertise to rigorously evaluate similar small molecules.

Part 1: Target Identification and Structure Preparation via Homology Modeling

Expertise & Experience: The Rationale Behind Target Selection

The specific biological targets of this compound are not extensively documented. However, the benzimidazole core is a well-established pharmacophore for kinase inhibition.[7] These derivatives can engage with the hinge region of the kinase ATP-binding pocket, a common mechanism of action.[3][4] Therefore, for the purpose of this guide, we will proceed with a plausible and well-characterized therapeutic target: Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a critical regulator of the cell cycle and a prominent target in oncology, with many known benzimidazole-based inhibitors.

This choice allows us to demonstrate a critical workflow in computational drug discovery: what to do when an experimental structure of the target protein is unavailable or incomplete. Homology modeling, or comparative modeling, allows us to construct a high-quality 3D model of a protein using the experimental structure of a related homologous protein as a template.[8] The fundamental principle is that protein structure is more evolutionarily conserved than its amino acid sequence; thus, similar sequences typically adopt similar three-dimensional folds.[8][9]

Trustworthiness: A Self-Validating Homology Modeling Protocol

A reliable homology model is the foundation for all subsequent in silico analysis. The quality of the model is directly dependent on the sequence identity between the target and the template, with higher identity leading to more accurate models.[8][10] Our protocol incorporates validation at every stage to ensure a trustworthy final structure.

Experimental Protocol: Homology Modeling with SWISS-MODEL

We will utilize the SWISS-MODEL server, a fully automated and widely used platform for protein structure homology modeling.[11][12][13][14][15]

-

Target Sequence Acquisition: Obtain the primary amino acid sequence of human CDK2 in FASTA format from a protein database such as UniProt (Accession: P24941).

-

Template Identification: Submit the FASTA sequence to the SWISS-MODEL server. The server automatically searches the SWISS-MODEL Template Library (SMTL), which is derived from the Protein Data Bank (PDB), using BLAST and HHblits to identify suitable template structures.[13]

-

Template Selection: SWISS-MODEL ranks potential templates based on criteria such as sequence identity, query coverage, and experimental quality (e.g., resolution). For a robust model, select a template with high sequence identity (ideally >50%), good resolution (<2.5 Å), and a bound ligand similar to the benzimidazole scaffold, if available.

-

Model Generation: Once a template is selected, SWISS-MODEL proceeds with the model-building process. This involves aligning the target sequence with the template structure and using a rigid fragment assembly approach to construct the 3D model of the target protein.[8][13]

-

Model Quality Assessment: This is the most critical step for validation.

-

QMEAN Score: SWISS-MODEL provides a "Qualitative Model Energy Analysis" (QMEAN) score, which is a composite score estimating the overall quality of the model compared to high-resolution experimental structures. A QMEAN score close to 0 indicates good quality, while scores below -4.0 suggest a low-quality model.[13]

-

Ramachandran Plot: Analyze the provided Ramachandran plot. This plot assesses the stereochemical quality of the model by showing the distribution of the phi (φ) and psi (ψ) backbone dihedral angles of the amino acid residues. A reliable model should have over 90% of its residues in the "most favored" regions.[16]

-

Visualization: Homology Modeling Workflow

Caption: Workflow for generating a validated 3D protein model using homology modeling.

Part 2: Predicting Binding Interactions via Molecular Docking

Expertise & Experience: The Causality of Docking Choices

Molecular docking is a computational technique that predicts the preferred binding orientation (the "pose") and the strength of binding (the "affinity") of a small molecule to a protein target.[17][18] It functions by sampling numerous possible conformations of the ligand within the protein's active site and ranking them using a scoring function.[17] We choose AutoDock Vina for this guide due to its high accuracy, computational speed, and widespread adoption in the scientific community, making it a trustworthy and well-validated tool.[19][20][21] The goal is not just to get a number (the binding affinity) but to understand the specific molecular interactions—hydrogen bonds, hydrophobic contacts, pi-stacking—that stabilize the complex.

Trustworthiness: A Self-Validating Docking Protocol

A common pitfall in molecular docking is the misinterpretation of results. A good docking score does not guarantee a compound will be active. Therefore, our protocol emphasizes proper preparation and a clear definition of the search space, which are critical for obtaining meaningful results. The process is self-validating by comparing the predicted binding mode to known inhibitor interactions within the same protein family.

Experimental Protocol: Protein-Ligand Docking with AutoDock Vina

This protocol requires the installation of AutoDock Tools for file preparation and AutoDock Vina for the docking calculation.[22]

-

Ligand Preparation:

-

Obtain the 3D structure of this compound from PubChem (CID: 3159692) in SDF format.[6]

-

Use AutoDock Tools to convert the ligand file. This involves adding polar hydrogens, calculating Gasteiger charges, and saving the file in the required PDBQT format. This format includes information on atom types and torsional flexibility.

-

-

Receptor Preparation:

-

Load the validated CDK2 homology model (or an experimental structure from the PDB, e.g., 1FIN) into AutoDock Tools.

-

Remove all non-essential molecules, such as water and co-solvents.

-

Add polar hydrogens to the protein.

-

Calculate and assign Kollman charges.

-

Save the prepared receptor in PDBQT format.

-

-

Grid Box Generation (Defining the Search Space):

-

This is a crucial step. The grid box defines the three-dimensional space where Vina will attempt to dock the ligand.[22]

-

Identify the ATP-binding site of CDK2. If using a PDB structure that was co-crystallized with an inhibitor, center the grid box on that inhibitor's location. For our homology model, we will align it with a known CDK2-inhibitor complex to locate the active site.

-

Adjust the dimensions of the grid box (e.g., 25 x 25 x 25 Å) to ensure it fully encompasses the binding pocket, allowing enough room for the ligand to rotate freely.

-

-

Configuration and Execution:

-

Create a configuration text file (e.g., config.txt) that specifies the paths to the receptor and ligand PDBQT files, the center coordinates, and the dimensions of the grid box.[19]

-

Run AutoDock Vina from the command line, pointing it to the configuration file.[19][20][23]

-

vina --config config.txt --log log.txt

-

-

Results Analysis:

-

Vina will generate an output PDBQT file containing several predicted binding poses (typically 9), ranked by their binding affinity in kcal/mol.[18]

-

The top-ranked pose (most negative binding affinity) is the most probable binding mode.

-

Visualize the output file in a molecular viewer like PyMOL or UCSF Chimera to analyze the specific interactions (hydrogen bonds, hydrophobic contacts) between the ligand and the protein residues in the active site.

-

Data Presentation: Docking Results Summary

| Pose | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) | Key Interacting Residues (Hypothetical) |

| 1 | -8.5 | 0.00 | LEU83, GLU81, PHE80 |

| 2 | -8.2 | 1.21 | LEU83, ASP86 |

| 3 | -7.9 | 1.87 | PHE80, LYS33, GLN131 |

| 4 | -7.7 | 2.45 | ILE10, VAL18 |

Visualization: Molecular Docking Workflow

Caption: A step-by-step workflow for protein-ligand docking using AutoDock Vina.

Part 3: Assessing Complex Stability with Molecular Dynamics (MD) Simulations

Expertise & Experience: Why Static Docking is Not Enough

Molecular docking provides a valuable but static snapshot of the protein-ligand interaction.[24] In reality, biological systems are dynamic. Atoms vibrate, residues fluctuate, and water molecules mediate interactions. Molecular Dynamics (MD) simulations offer a deeper understanding by modeling the movements of atoms in the complex over time.[24][25] This allows us to assess the stability of the docked pose, observe conformational changes, and refine our understanding of the binding event. We will use GROMACS , a highly efficient and versatile open-source MD engine, for this purpose.[26][27]

Trustworthiness: A Validated MD Simulation Protocol

An MD simulation is a complex computational experiment. Errors in system setup, such as incorrect ligand parameterization or improper equilibration, can lead to unreliable results. This protocol follows a well-established workflow for protein-ligand simulations, including robust steps for parameterization, solvation, equilibration, and production, ensuring the simulation is physically meaningful.[28][29][30]

Experimental Protocol: GROMACS MD Simulation of a Protein-Ligand Complex

-

System Preparation and Topology Generation:

-

Protein Topology: Use the pdb2gmx module in GROMACS to process the protein structure (the best-docked pose of the CDK2-ligand complex). This step generates a topology file (.top) that describes the molecular structure and assigns parameters from a chosen force field (e.g., CHARMM36).

-

Ligand Topology: This is a critical step. Standard protein force fields do not contain parameters for drug-like molecules. Use a server like CGenFF or SwissParam to generate the topology and parameter files (.itp and .prm) for the this compound ligand that are compatible with the CHARMM force field.[28][29]

-

Combine Topologies: Merge the protein and ligand topologies by adding an #include statement for the ligand's .itp file into the main system .top file.

-

-

Building the Simulation Box:

-

Define Box: Use gmx editconf to place the protein-ligand complex in the center of a simulation box (e.g., a cubic or dodecahedron box).

-

Solvation: Use gmx solvate to fill the box with water molecules (e.g., TIP3P water model), creating an explicit solvent environment.[25]

-

Add Ions: The system may have a net charge. Use gmx genion to add counter-ions (e.g., Na+ or Cl-) to neutralize the system, which is essential for accurate electrostatic calculations.

-

-

Energy Minimization:

-

Before starting the dynamics, perform energy minimization using the steepest descent algorithm. This step removes any steric clashes or unfavorable geometries that may have been introduced during the system setup.[28]

-

-

System Equilibration:

-

This is a two-phase process to bring the system to the desired temperature and pressure.

-

NVT Equilibration (Constant Volume): Run a short simulation (e.g., 100 ps) while restraining the protein and ligand heavy atoms. This allows the solvent to equilibrate around the solute at the target temperature (e.g., 300 K).[29]

-

NPT Equilibration (Constant Pressure): Run a second short simulation (e.g., 200 ps), still with restraints, to allow the system to reach the target pressure (e.g., 1 bar) and achieve the correct density.[29]

-

-

Production MD Run:

-

Remove the position restraints and run the production simulation for a desired length of time (e.g., 100 nanoseconds). This trajectory file contains the atomic coordinates over time and is the primary output for analysis.

-

-

Trajectory Analysis:

-

Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time to assess the overall stability of the system and see if it has reached equilibrium.

-

Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual residues to identify flexible or rigid regions of the protein upon ligand binding.

-

Hydrogen Bond Analysis: Analyze the number and duration of hydrogen bonds between the ligand and protein throughout the simulation.

-

Data Presentation: MD Simulation Parameters

| Parameter | Value / Method | Rationale |

| Force Field | CHARMM36m | Well-validated for proteins and compatible with CGenFF for ligands.[25] |

| Water Model | TIP3P | A standard, computationally efficient water model.[25] |

| Box Type | Dodecahedron | More efficient for spherical proteins than a cubic box. |

| Equilibration | NVT (100 ps), NPT (200 ps) | Standard two-phase equilibration to stabilize temperature and pressure.[28] |

| Production Run | 100 ns | Sufficient time to observe stability and local conformational changes. |

| Ensemble | NPT | Simulates conditions of constant particle number, pressure, and temperature. |

| Temperature | 300 K | Approximate physiological temperature. |

| Pressure | 1 bar | Approximate physiological pressure. |

Visualization: MD Simulation Workflow

Sources

- 1. scispace.com [scispace.com]

- 2. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 3. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. This compound | C9H11N3 | CID 3159692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Homology modeling - Wikipedia [en.wikipedia.org]

- 9. dnastar.com [dnastar.com]

- 10. bitesizebio.com [bitesizebio.com]

- 11. SWISS-MODEL [swissmodel.expasy.org]

- 12. SWISS-MODEL: an automated protein homology-modeling server - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Swiss-model - Wikipedia [en.wikipedia.org]

- 14. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]

- 15. SWISS-MODEL: An automated protein homology-modeling server. [folia.unifr.ch]

- 16. cresset-group.com [cresset-group.com]

- 17. KBbox: Methods [kbbox.h-its.org]

- 18. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 19. youtube.com [youtube.com]

- 20. m.youtube.com [m.youtube.com]

- 21. researchgate.net [researchgate.net]

- 22. m.youtube.com [m.youtube.com]

- 23. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]

- 24. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. GROMACS Tutorials [mdtutorials.com]

- 27. benchchem.com [benchchem.com]

- 28. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 29. bioinformaticsreview.com [bioinformaticsreview.com]

- 30. Protein-Ligand Complex [mdtutorials.com]

Solubility and Stability Profile of (1H-Benzoimidazol-2-ylmethyl)-methyl-amine: A Guide for Drug Development Professionals

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for evaluating the critical physicochemical properties of (1H-Benzoimidazol-2-ylmethyl)-methyl-amine, a key intermediate and potential active pharmaceutical ingredient (API) in modern drug discovery. As drug development professionals, understanding the solubility and stability of a molecule is paramount to predicting its in vivo behavior, designing robust formulations, and ensuring its safety and efficacy throughout its shelf life. This document moves beyond mere protocols to explain the underlying scientific rationale for each experimental choice, grounding the methodologies in authoritative guidelines and field-proven insights. We will detail the systematic evaluation of pH-dependent solubility, a crucial parameter for this ionizable benzimidazole derivative, and delineate a comprehensive forced degradation strategy in line with International Council for Harmonisation (ICH) guidelines to uncover potential degradation pathways and establish the intrinsic stability of the molecule.

Introduction: The Benzimidazole Moiety and its Significance

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities.[1][2] this compound (CAS: 98997-01-4) is a key building block and potential API that features this heterocyclic system.[3] Its development into a viable drug product is critically dependent on two fundamental physicochemical properties: solubility and stability.

-

Solubility dictates the bioavailability of an orally administered drug and influences the design of both oral and parenteral dosage forms.[4] For an ionizable molecule like this one, solubility is intrinsically linked to pH.

-

Stability determines the drug's shelf life, storage conditions, and the potential for formation of degradation products that could be ineffective or toxic.[5][6]

This guide provides the theoretical basis and practical, step-by-step protocols for characterizing these properties, ensuring that the data generated is reliable, reproducible, and sufficient for regulatory submission.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is essential before embarking on experimental studies. These parameters govern its behavior in solution and its susceptibility to degradation.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁N₃ | [7] |

| Molecular Weight | 161.20 g/mol | [7] |

| Appearance | White to light yellow solid | [8] |

| Melting Point | ~128 °C | [8] |

| pKa (Predicted) | 12.45 ± 0.10 | [8] |

| LogP (Computed) | 0.3 - 1.2 | [7][9] |

The predicted pKa indicates that this compound is a basic compound. This is a critical insight, as it predicts that the molecule will be protonated and likely more soluble in acidic environments, while its free base form, which predominates at higher pH, will exhibit lower aqueous solubility.[4][10]

Aqueous Solubility Assessment

The aqueous solubility of an API is a primary determinant of its absorption and bioavailability. For ionizable compounds, the Henderson-Hasselbalch equation provides a theoretical framework for understanding the relationship between pH, pKa, and solubility.[10][11] However, experimental determination is crucial, as phenomena like drug self-aggregation can cause deviations from this ideal behavior.[11][12] The "gold standard" shake-flask method is recommended for generating definitive equilibrium solubility data.[13]

Experimental Workflow: Solubility Determination

The following diagram outlines the logical flow for determining the pH-solubility profile of the compound.

Caption: Workflow for pH-Solubility Profile Determination.

Detailed Protocol: pH-Dependent Equilibrium Solubility

This protocol describes the shake-flask method for generating a pH-solubility profile.

Objective: To determine the equilibrium solubility of this compound in aqueous solutions across a physiologically and pharmaceutically relevant pH range.

Materials:

-

This compound API

-

Calibrated pH meter

-

Analytical balance

-

Orbital shaker with temperature control

-

Centrifuge and/or syringe filters (e.g., 0.22 µm PVDF)

-

Validated HPLC-UV method for quantification

-

Series of buffers (e.g., phosphate, citrate, borate) to cover pH 2.0 - 12.0

Procedure:

-

Preparation: Prepare a series of aqueous buffer solutions covering the target pH range (e.g., at intervals of 1.0 pH unit from 2.0 to 12.0).

-

Sample Inoculation: Add an excess amount of the API to a known volume of each buffer solution in duplicate or triplicate vials. "Excess" is critical; a visible amount of solid should remain at the end of the experiment to ensure saturation.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium.

-

Equilibrium Confirmation: To ensure equilibrium has been reached, take a small aliquot at an intermediate time point (e.g., 24 hours) and another at the final time point (e.g., 48 hours). If the concentrations are consistent, equilibrium is assumed.

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. Separate the solid phase by either centrifugation followed by collection of the supernatant or by direct filtration through a chemically compatible, low-binding syringe filter. Causality Note: This step is critical to prevent solid particles from inflating the measured concentration.

-